(1-Methylcyclohexyl)hydrazine;hydrochloride
Description
(1-Methylcyclohexyl)hydrazine hydrochloride is a substituted hydrazine derivative characterized by a cyclohexyl ring with a methyl substituent at the 1-position, linked to a hydrazine group that is protonated as a hydrochloride salt. This structure confers unique steric and electronic properties, making it valuable in organic synthesis, catalysis, and materials science.
Properties
IUPAC Name |
(1-methylcyclohexyl)hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.ClH/c1-7(9-8)5-3-2-4-6-7;/h9H,2-6,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMRETMSFKCUES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2377034-57-4 | |
| Record name | (1-methylcyclohexyl)hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylcyclohexyl)hydrazine;hydrochloride typically involves the reaction of (1-Methylcyclohexyl)amine with hydrazine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
(1-Methylcyclohexyl)amine+Hydrazine+Hydrochloric acid→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
(1-Methylcyclohexyl)hydrazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: It can undergo substitution reactions where the (1-methylcyclohexyl) group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield (1-Methylcyclohexyl)hydrazine oxides, while reduction may yield simpler hydrazine derivatives.
Scientific Research Applications
Organic Synthesis
The compound is primarily utilized as a reagent in organic synthesis. It plays a crucial role in forming hydrazones and other nitrogen-containing compounds, which are vital in various chemical reactions. The ability to undergo oxidation, reduction, and substitution reactions makes it versatile for synthesizing complex molecules.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to oxides or other functional groups | Potassium permanganate, hydrogen peroxide |
| Reduction | Yields simpler hydrazine derivatives | Lithium aluminum hydride, sodium borohydride |
| Substitution | Replaces (1-methylcyclohexyl) group with other functional groups | Various nucleophiles |
Biological Research
In biological studies, (1-Methylcyclohexyl)hydrazine;hydrochloride is investigated for its potential biological activity. Research indicates that it may interact with cellular components, influencing enzyme activity and cellular processes. Its unique structure allows for specific interactions that can lead to various biological effects.
Case Study: A study examining the effects of hydrazine derivatives on cell lines showed that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a lead compound for drug development.
Medicinal Chemistry
The compound is being explored for its therapeutic properties. Its derivatives have shown promise in treating various conditions due to their ability to modulate biological pathways. Ongoing research aims to establish its efficacy and safety profile for potential pharmaceutical applications.
Example: Preliminary studies indicate that modifications of this compound may enhance its bioactivity against certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
Industrial Applications
In industrial settings, this compound is used as an intermediate in the production of specialty chemicals and pharmaceuticals. Its role in synthesizing other chemical compounds highlights its importance in the chemical manufacturing sector.
Mechanism of Action
The mechanism of action of (1-Methylcyclohexyl)hydrazine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- Propylhydrazine Hydrochloride (PHC) : A linear alkyl-substituted hydrazine hydrochloride. PHC demonstrated efficacy as a reducing agent in perovskite solar cells, restoring aged precursor solutions and achieving device efficiencies of 22.6% .
- (2-Thienylmethyl)hydrazine Hydrochloride (THC) : Incorporates a heteroaromatic thienyl group. THC outperformed PHC in solar cell applications, achieving 23.0% efficiency, likely due to enhanced electron-donating properties from the thiophene ring .
- (Cyclohexylmethyl)hydrazine Hydrochloride: Shares a cyclohexyl moiety but with a methylene spacer.
Aromatic and Heterocyclic Derivatives
- 3-Methoxyphenylhydrazine Hydrochloride : The methoxy group on the phenyl ring increases electron density, improving nucleophilicity. Used in condensation reactions for heterocycle synthesis .
- 2-Naphthylhydrazine Hydrochloride : The naphthyl group provides extended conjugation, enhancing UV absorption properties. Applications include dye synthesis and photochemical studies .
- Hydralazine Hydrochloride : A phthalazine-derived hydrazine used as an antihypertensive drug. The aromatic system and hydrazine group enable vasodilation via nitric oxide release .
Key Insight: Unlike aromatic derivatives, (1-Methylcyclohexyl)hydrazine hydrochloride’s aliphatic cyclohexyl group may limit π-π interactions but improve solubility in nonpolar solvents.
Performance in Materials Science
- PHC and THC : Demonstrated as effective reducing agents in perovskite precursor solutions, with THC showing superior performance due to aromatic stabilization of intermediates .
- Hydroxylamine Hydrochloride: Compared to hydrazine derivatives, it exhibits lower inhibition efficiency in aldol condensation reactions (transmittance values: 82 for ethanolamine vs. 61 for hydrazine) .
Data Table: Comparative Properties of Selected Hydrazine Hydrochlorides
Biological Activity
(1-Methylcyclohexyl)hydrazine;hydrochloride is a chemical compound that has garnered attention in various fields, particularly in organic synthesis and biological research. This compound is recognized for its potential biological activity, which includes interactions with cellular components and possible therapeutic applications.
This compound is primarily used as a reagent in organic synthesis. It can serve as a precursor for other chemical compounds and has been studied for its unique structural properties that influence its biological interactions. The compound can be synthesized through various methods, including hydrazinolysis of appropriate substrates, which leads to the formation of hydrazine derivatives .
Biological Activity
The biological activity of this compound is linked to its ability to interact with biomolecules, including enzymes and receptors. The mechanism of action involves the formation of covalent bonds with molecular targets, leading to alterations in their activity and function. This interaction can result in various biological effects, which are summarized below:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Reactive Intermediate Formation : It can generate reactive species that bind to cellular macromolecules, contributing to toxicity or therapeutic effects .
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, which may influence gene expression and cellular responses .
Toxicological Profile
The toxicological profile of hydrazines, including this compound, indicates potential risks associated with exposure. Case studies have documented adverse effects on the lungs, liver, kidneys, and central nervous system following inhalation or dermal exposure to hydrazines . For instance:
- A study reported severe lesions in the kidneys and lungs of a worker exposed to hydrazine, leading to pneumonia and eventual death .
- Animal studies have shown that exposure to hydrazines can lead to respiratory distress and hepatotoxicity .
Research Findings
Recent studies have highlighted the biotransformation pathways of hydrazines, revealing how they are metabolized into reactive intermediates that can bind covalently to proteins and nucleic acids. This metabolism is crucial for understanding both the therapeutic potential and toxicological risks associated with these compounds .
Table: Summary of Biological Effects
Case Studies
- Occupational Exposure : A male worker exposed weekly to hydrazine experienced severe respiratory issues leading to death due to lung lesions attributed to chemical exposure .
- Animal Studies : Dogs exposed intermittently to high concentrations of hydrazine exhibited severe respiratory distress and mortality within days .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1-Methylcyclohexyl)hydrazine hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via condensation of 1-methylcyclohexanone with hydrazine hydrochloride in ethanol under reflux (6–8 hours) . Key parameters include:
- Solvent choice : Ethanol or PEG-400 improves solubility and reaction efficiency .
- Temperature : Reflux (~78°C for ethanol) ensures complete conversion.
- Purification : Precipitation via cooling and filtration, followed by recrystallization (ethanol/water) to enhance purity .
- Yield optimization : Stoichiometric ratios (1:1 ketone to hydrazine) and extended reaction times (>6 hours) reduce side products .
Q. What standard analytical techniques are recommended for characterizing (1-Methylcyclohexyl)hydrazine hydrochloride?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : and NMR to confirm hydrazine linkage and cyclohexyl substitution (e.g., δ ~10.59 ppm for –NH protons) .
- IR spectroscopy : Peaks at ~3213 cm (–NH) and ~1614 cm (–NH) validate functional groups .
- Mass spectrometry : Molecular ion ([M+H]) and fragmentation patterns verify molecular weight and structure .
- Elemental analysis : Validate stoichiometry (C, H, N, Cl) against theoretical values .
Q. How should (1-Methylcyclohexyl)hydrazine hydrochloride be stored and handled to ensure safety in laboratory settings?
- Methodological Answer :
- Storage : Airtight containers in a desiccator to prevent hygroscopic degradation . Label with hazard warnings (suspected carcinogen) .
- Disposal : Neutralize with diluted calcium hypochlorite (10% w/v) to degrade hydrazine residues .
- PPE : Gloves, lab coat, and fume hood use mandatory due to moderate toxicity (LD: 128 mg/kg in rats) .
Advanced Research Questions
Q. How does the methylcyclohexyl substituent influence the reactivity of hydrazine hydrochloride in condensation reactions compared to aryl-substituted analogs?
- Methodological Answer :
- Steric effects : The bulky cyclohexyl group slows nucleophilic attack compared to phenylhydrazines, requiring higher temperatures (110–120°C) .
- Electronic effects : Electron-donating methyl groups enhance hydrazine’s nucleophilicity but may reduce solubility in polar solvents .
- Comparative studies : Use LC-MS to monitor reaction kinetics and product ratios (e.g., 7- vs. 5-substituted derivatives) .
Q. What computational approaches can predict the redox behavior and stability of (1-Methylcyclohexyl)hydrazine hydrochloride under varying pH conditions?
- Methodological Answer :
- DFT calculations : Model protonation states (e.g., –NH vs. –NH) to predict stability in acidic/basic media .
- Molecular docking : Simulate interactions with enzymes (e.g., aminopeptidases) to explore biological activity .
- Software tools : Gaussian or ORCA for energy minimization; PyMOL for visualizing reactive sites .
Q. How can contradictions in reported toxicity data for hydrazine derivatives be resolved during risk assessment?
- Methodological Answer :
- Dose-response studies : Conduct in vitro assays (e.g., Ames test) to evaluate mutagenicity thresholds .
- Cross-species comparison : Compare LD values (rodent vs. human cell lines) using OECD guidelines .
- Meta-analysis : Aggregate data from Chemwatch, NMAM, and peer-reviewed studies to identify consensus thresholds .
Q. What strategies improve the selectivity of (1-Methylcyclohexyl)hydrazine hydrochloride in synthesizing heterocyclic compounds (e.g., pyrazolines)?
- Methodological Answer :
- Catalysis : Use PEG-400 as a phase-transfer catalyst to enhance regioselectivity in cyclization reactions .
- Substituent tuning : Introduce electron-withdrawing groups on the cyclohexyl ring to direct nucleophilic attack .
- Kinetic control : Optimize reaction time (5–10 hours) and temperature (110–120°C) to favor desired intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
